3-Fluoro-N-methanesulfonylbenzenecarboximidamide

Vue d'ensemble

Description

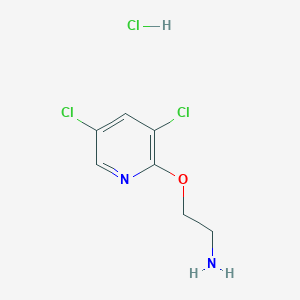

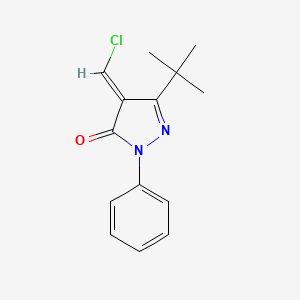

3-Fluoro-N-methanesulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2O2S .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-N-methanesulfonylbenzenecarboximidamide is represented by the InChI code: 1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11). The compound has a molecular weight of 216.24 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its analogues highlights the utility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a versatile synthon in the preparation of various fluoromethylated organic molecules through a C–S bond-forming strategy. This approach is celebrated for its efficiency and selectivity across various substrates, underscoring the importance of fluorine-containing compounds in organic synthesis (Prakash et al., 2010).

Catalytic Asymmetry and Stereoselectivity

The first chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, enabling metal-free access to sulfone and fluorine-incorporating compounds with high stereoselectivities. This method is significant for creating biorelevant molecules featuring contiguous quaternary stereocenters, illustrating the potential of fluorine derivatives in advanced synthetic applications (Bhosale et al., 2022).

Environmental and Analytical Applications

In environmental science, the development of a micro gas analysis system (μGAS) for continuous or near-real-time measurement of methanethiol, a compound significantly more odorous than NH3, leverages a novel micro-photomultiplier tube device. This system employs 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for fluorescence detection, demonstrating the applicability of fluorine derivatives in environmental monitoring and analysis (Toda et al., 2014).

Fluorination Techniques and Material Science

Direct fluorination techniques, particularly for materials used in lithium batteries, have seen advancements with compounds such as trifluoromethanesulfonyl fluoride. This compound is synthesized through the reaction of methanesulfonyl fluoride with elemental fluorine, showcasing the critical role of fluorinated molecules in developing materials for energy storage solutions (Kobayashi et al., 2003).

Fluorinated Compounds in Organic Synthesis

The development of nucleophilic fluoroalkylation methodologies for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes illustrates the importance of fluorinated compounds in organic synthesis. These methodologies facilitate the efficient synthesis of alpha,alpha-difluoro-beta-ketosulfones, among other compounds, highlighting the versatility and utility of fluorine-containing reagents in creating complex molecular architectures (Ni et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

3-fluoro-N'-methylsulfonylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBQGQDFHHOKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-methanesulfonylbenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B1447929.png)

![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)